(5-Fluoropyrimidin-2-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

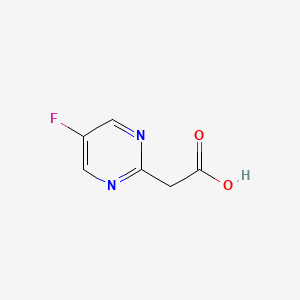

“(5-Fluoropyrimidin-2-yl)acetic acid” is a chemical compound with the molecular formula C6H5FN2O2 . It has a molecular weight of 156.115 . The compound is also known by other names such as 2-(5-fluoropyrimidin-2-yl)acetic acid and 5-FLUOROPYRIMIDINE-2-ACETIC ACID .

Molecular Structure Analysis

The exact mass of “(5-Fluoropyrimidin-2-yl)acetic acid” is 156.033508 . The compound has a density of 1.5±0.1 g/cm3 . The compound’s structure includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .

Physical And Chemical Properties Analysis

“(5-Fluoropyrimidin-2-yl)acetic acid” has a boiling point of 292.3±20.0 °C at 760 mmHg . The flash point is 130.6±21.8 °C . The compound has a LogP value of -0.13, indicating its partition coefficient between octanol and water . The vapour pressure is 0.0±0.6 mmHg at 25°C . The compound is stored at 2-8°C .

Aplicaciones Científicas De Investigación

-

Scientific Field: Medicinal Chemistry

- Application : Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

-

Scientific Field: Natural Product Chemistry

- Application : Pyrrole alkaloids, including a new one 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid, were isolated from the fruiting bodies of Leccinum extremiorientale .

- Methods of Application : The new pyrrole alkaloid was isolated from the ethyl acetate extract of this fungus .

- Results : The structure of the new pyrrole alkaloid was identified on the basis of 1D and 2D NMR spectroscopy as well as MS .

-

Scientific Field: Medicinal Chemistry

- Application : A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .

- Methods of Application : The compound was synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .

- Results : The compound exhibited moderate antioxidant activity and demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .

-

Scientific Field: Natural Product Chemistry

- Application : 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in details using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques conducted in different solvents .

- Methods of Application : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .

- Results : The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .

-

Scientific Field: Medicinal Chemistry

- Application : A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .

- Methods of Application : The compound was synthesized by N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .

- Results : The compound exhibited moderate antioxidant activity and demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .

-

Scientific Field: Natural Product Chemistry

- Application : 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in details using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques conducted in different solvents .

- Methods of Application : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .

- Results : The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .

Safety And Hazards

Propiedades

IUPAC Name |

2-(5-fluoropyrimidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPKSSZAMKKYFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720979 |

Source

|

| Record name | (5-Fluoropyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoropyrimidin-2-yl)acetic acid | |

CAS RN |

1196145-38-6 |

Source

|

| Record name | (5-Fluoropyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

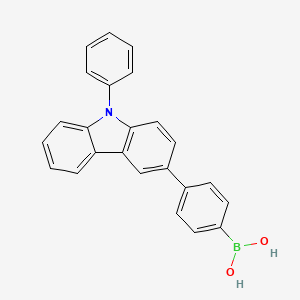

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)